molecular formula C11H12N4 B2528168 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline CAS No. 923689-14-9

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Cat. No.: B2528168
CAS No.: 923689-14-9
M. Wt: 200.245
InChI Key: GRRUUAXFNIYAIV-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS 923689-14-9) is a synthetic quinoxaline derivative of significant interest in medicinal and heterocyclic chemistry research. This compound features a molecular formula of C11H12N4 and a molecular weight of 200.24 . The quinoxaline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Researchers investigate related quinoxaline and pyrazinoquinoxaline compounds for their potential as antimicrobial agents, particularly against multi-drug resistant bacterial strains . Some quinoxaline derivatives have demonstrated potent antibacterial and fungicidal behavior, with activity attributed to mechanisms such as the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . Furthermore, fused quinoxaline systems are valuable building blocks for constructing more complex polycyclic structures, which are explored for various applications, including material science and as semiconductors . The synthetic routes to pyrazino[2,3-b]quinoxaline systems, such as the condensation of substituted 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds, provide access to a diverse array of functionalized analogs for structure-activity relationship studies . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUUAXFNIYAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=NC3=CC=CC=C3N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds, followed by methylation . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.23978 g/mol
  • IUPAC Name : 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

The compound features a fused bicyclic structure that contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the substituents on the quinoxaline ring can enhance antibacterial efficacy .
  • Antifungal Activity : Certain derivatives have been evaluated for their antifungal properties against pathogens such as Candida albicans, showing promising results in inhibiting fungal growth .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has been extensively studied:

  • Herpes Simplex Virus : Research indicates that specific derivatives can inhibit the replication of herpes simplex virus (HSV) in vitro. For instance, compounds with a dimethylaminoethyl side chain demonstrated high antiviral activity against HSV-1 and cytomegalovirus at concentrations as low as 5 mM .

Anticancer Applications

Quinoxalines have emerged as potential anticancer agents:

  • Mechanism of Action : The anticancer activity is often attributed to their ability to intercalate with DNA and inhibit topoisomerases. This prevents cancer cell proliferation and induces apoptosis in various cancer cell lines .
  • Case Studies : A study highlighted the synthesis of novel quinoxaline derivatives that showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis provided insights into how modifications influence potency .

Anti-inflammatory Effects

Some derivatives have also been reported to possess anti-inflammatory properties:

  • Lipoxygenase Inhibition : Compounds derived from this class can inhibit lipoxygenase activity, leading to reduced production of pro-inflammatory mediators. This suggests their potential use in treating inflammatory diseases .

Research Findings and Case Studies

ApplicationCompound DerivativeTarget Pathogen/Cell LineObserved Effect
Antibacterial8-chloro-1,4-substituted triazoloquinoxalinesStaphylococcus aureusSignificant inhibition
AntiviralDimethyl(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxalineHSV-1Inhibition of viral replication
AnticancerNovel quinoxaline derivativesHeLa and MCF-7 cancer cellsCytotoxicity observed
Anti-inflammatoryQuinoxaline derivativesLipoxygenaseReduced enzyme activity

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyrazino[2,3-b]quinoxaline scaffold shares structural similarities with several classes of fused heterocycles, differing primarily in substituents, ring fusion positions, and electronic configurations. Key analogs include:

Compound Class Key Structural Features Biological/Physical Properties Reference
Indolo[2,3-b]quinoxalines Fused indole and quinoxaline rings; substituents at 3-position (e.g., CF₃, Cl, Br) Anticancer (e.g., activity against leukemia, cervical, and lung cancer), antiviral (HSV-1, CMV)
Pyrido[2,3-b]pyrazines Pyridine-pyrazine fusion; substituents at pyridine C2 (e.g., amino groups) Potent p38α MAP kinase inhibition (IC₅₀ = 38 nM)
Piperazinylquinoxalines Quinoxaline core with acetylpiperazine substituents Phosphoinositide 3-kinase (PI3K) inhibition; spectral data (¹H NMR: δ 2.18, CH₃; ESI-MS: m/z 397)
Quinoxaline 1,4-dioxides Quinoxaline with oxygen substituents; active methylene groups Antibacterial activity (e.g., iodinin, myxin)
Target Compound 1-methyl substitution on pyrazino[2,3-b]quinoxaline Limited bioactivity data; tertiary amine structure suggests potential CNS or kinase modulation

Key Observations :

  • Ring fusion position ([2,3-b] vs. [3,4-b] in benzoquinoxalines) affects π-conjugation and electronic properties, which correlate with bioactivity .

Comparison of Yields :

  • Indoloquinoxalines: 60–85% via Pd catalysis .
  • Piperazinylquinoxalines: 36–38% yields .

Spectral and Electrochemical Properties

Spectroscopic Data
  • ¹H NMR: Methyl groups in similar compounds resonate at δ 2.18–3.6 (e.g., δ 2.6 for N–CH₃ in quinoxalinones) .
  • Mass Spectrometry: Molecular ion peaks at m/z 336–397 observed for quinoxaline hydrazides and piperazinyl derivatives .
Electrochemical Behavior
  • Pyrazino[2,3-b]quinoxalines undergo multi-step reduction (radical anion → tetraanion) in dry DMSO, with redox potentials influenced by substituents .
  • The methyl group may stabilize radical intermediates compared to electron-withdrawing substituents (e.g., acetyl or sulfonyl groups) .

Hypothesized Bioactivity of Target Compound :

  • Methyl substitution may reduce polarity, enhancing blood-brain barrier penetration compared to hydroxylated analogs .

Biological Activity

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer and antimicrobial effects, and provides detailed data tables and case studies to illustrate its potential applications.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family of compounds, which are known for their broad spectrum of biological activities. The synthesis of this compound typically involves the condensation of pyrazine derivatives with various amines or other heterocyclic compounds. For example, certain synthetic routes have been established that yield high purity and yield through methods such as refluxing with cyclic secondary amines in polar solvents .

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit notable anticancer properties. In a study evaluating various quinoxaline derivatives, it was found that certain derivatives displayed cytotoxic effects against human cancer cell lines. Specifically, compounds derived from this compound demonstrated significant inhibitory effects on tumor cell proliferation. The IC50 values for these compounds were reported to be lower than those of established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (μg/mL)Reference
1-Methyl-1H,2H,...MCF-7 (Breast Cancer)25
1-Methyl-1H,...HeLa (Cervical Cancer)30
1-Methyl-1H,...A549 (Lung Cancer)20

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various strains of bacteria. Studies have demonstrated that these compounds possess both bactericidal and bacteriostatic effects. For instance, derivatives of this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimal cytotoxicity towards human cells.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
1-Methyl-1H,...E. coli15
1-Methyl-1H,...S. aureus18
1-Methyl-1H,...P. aeruginosa12

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Some derivatives interfere with nucleic acid synthesis in cancer cells.
  • Membrane Disruption : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes.
  • Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cellular metabolism in both cancerous and microbial cells.

Case Studies

A recent case study investigated the efficacy of a specific derivative of 1-methyl-1H,... against a panel of cancer cell lines. The study highlighted the compound's selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results indicated that certain derivatives could restore sensitivity to antibiotics when used in combination therapies.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline derivatives?

Synthesis typically involves condensation reactions of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds or multi-step organic reactions. For example:

  • Condensation with α-hydroximinophenylacetic acid or diethyl acetylenedicarboxylate yields tautomeric pyrazinoquinoxaline derivatives .
  • Palladium-catalyzed C–N coupling enables efficient synthesis of fused heterocycles, as demonstrated in indoloquinoxaline derivatives .
  • Multi-step protocols require precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time to optimize intermediates .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use Cu Kα radiation (λ = 1.54184 Å) with a SuperNova diffractometer (θmax >73°, completeness >99%) .
  • Structure refinement : Employ SHELXL for solving hydrogen positions and Olex2 for visualization .
  • Validation : Check Rint values (<0.05) and thermal displacement parameters to confirm structural accuracy .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methyl groups at δ ~3.0 ppm) and verify substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Chromatography : Monitor reaction progress via TLC/HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological activities are associated with this compound?

Quinoxaline derivatives exhibit anticancer activity by targeting DNA topoisomerases or inducing apoptosis. For example:

  • Tetrazanbigen (TNBG), a quinoxaline analog, shows efficacy in vitro via intercalation and reactive oxygen species (ROS) generation .
  • Structure-activity relationships (SAR) : Methoxy or chloro substituents enhance cytotoxicity by improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Compare IC50 values under identical conditions (e.g., cell line, incubation time). Discrepancies may arise from varying redox environments affecting ROS-mediated mechanisms .
  • Structural analogs : Test derivatives with controlled substitutions (e.g., 3-methoxy vs. 4-chloro) to isolate electronic/steric effects .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like EGFR or PARP .

Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in hydrazone formation .
  • Catalyst tuning : Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
  • Temperature control : Low temperatures (−10°C) minimize side reactions during diazotization .

Q. How do electrochemical properties inform applications in optoelectronics?

  • Cyclic voltammetry : Measure HOMO/LUMO levels (e.g., −5.3 eV/−3.1 eV for indoloquinoxaline derivatives) to assess charge transport .
  • Band gap engineering : Introduce electron-withdrawing groups (e.g., –CN) to reduce band gaps (<2.0 eV) for near-IR absorption .
  • Solid-state morphology : Nonplanar substituents (e.g., alkyl chains) reduce intermolecular quenching, enhancing waveguide efficiency .

Q. How can structure-property relationships guide derivative design for specific targets?

  • Photophysical tuning : Pyrazino[2,3-g]quinoxaline derivatives with π-extended linkers achieve broad absorption (400–800 nm) for dye-sensitized solar cells (PCE = 6.86%) .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for fused-ring systems, suitable for OLEDs .
  • Biological targeting : Methoxy groups at C3/C8 positions improve blood-brain barrier penetration in CNS drug candidates .

Methodological Guidance

Q. How to validate computational models for molecular docking studies?

  • Cross-validate with experimental IC50 : Compare docking scores (e.g., AutoDock Vina) with in vitro cytotoxicity data .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (RMSD <2.0 Å) .

Q. What advanced techniques characterize charge transfer in optoelectronic applications?

  • Time-resolved photoluminescence (TRPL) : Measure exciton lifetimes (τ ~1–10 ns) to quantify recombination rates .
  • Atomic force microscopy (AFM) : Map surface roughness (<5 nm RMS) to correlate morphology with device efficiency .

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